molecular formula C16H11NO2 B14128905 Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone CAS No. 31970-74-8

Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone

Cat. No.: B14128905
CAS No.: 31970-74-8
M. Wt: 249.26 g/mol
InChI Key: GELOLSPOTXOQFL-UHFFFAOYSA-N
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Description

Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone is a chemical compound with the molecular formula C16H11NO2 and an average mass of 249.27 g/mol . This high-purity compound serves as a valuable scaffold in diverse research applications. Its structural features make it a compound of interest in the development of fluorescent probes and chemosensors, as derivatives of 5-phenyl-1,3-oxazole are known to exhibit efficient fluorescence with high Stokes shifts, making them prospective for practical applications in spectroscopy and cell imaging . Furthermore, the 1,3-oxazole core is a privileged structure in medicinal chemistry, and this compound provides a key intermediate for the design and synthesis of novel bioactive molecules with potential pharmacological activities, similar to other synthesized heterocyclic compounds evaluated for effects on the central nervous system . Researchers can utilize this benzoyl-substituted oxazole as a building block in organic synthesis, particularly in the construction of more complex molecular architectures. The compound must be handled by qualified researchers in accordance with all applicable laboratory safety standards. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31970-74-8

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

phenyl-(5-phenyl-1,3-oxazol-2-yl)methanone

InChI

InChI=1S/C16H11NO2/c18-15(13-9-5-2-6-10-13)16-17-11-14(19-16)12-7-3-1-4-8-12/h1-11H

InChI Key

GELOLSPOTXOQFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Preparation

Established Synthetic Pathways for Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone

The creation of the 2,5-disubstituted oxazole (B20620) skeleton, the central feature of this compound, relies on several classical and advanced synthetic strategies. These pathways involve the formation of the five-membered heterocyclic ring through condensation, cyclization, and multicomponent reactions.

Traditional methods for oxazole synthesis provide the foundational routes to compounds like this compound. These reactions typically involve the cyclization of linear precursors that contain the necessary carbon, nitrogen, and oxygen atoms.

Robinson-Gabriel Synthesis: This is a cornerstone method for oxazole synthesis that involves the cyclodehydration of 2-acylamino ketones. pharmaguideline.com For the target molecule, this would require a precursor like N-(1-oxo-1-phenylpropan-2-yl)benzamide. The dehydration is typically induced by strong dehydrating agents such as concentrated sulfuric acid or phosphorus pentachloride. pharmaguideline.com

Van Leusen Oxazole Synthesis: A widely used and versatile method is the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). slideshare.net This [3+2] cycloaddition proceeds under basic conditions. slideshare.net To generate a 5-phenyl substituted oxazole, benzaldehyde (B42025) would be a suitable starting material. The reaction forms an oxazoline (B21484) intermediate which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. pharmaguideline.comslideshare.net

From α-Haloketones and Amides: The reaction between an α-haloketone and a primary amide is a direct and classical approach to forming the oxazole ring. organic-chemistry.org For the target compound, the reaction would likely involve 2-bromoacetophenone (B140003) and benzamide (B126) to form the 2,5-diphenyloxazole (B146863) core, which could then be functionalized at the 2-position, or a variant where the amide partner carries the final benzoyl moiety.

Erlenmeyer-Plöchl Azlactone Synthesis: This method involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). researchgate.netwikipedia.org The reaction produces an azlactone (an oxazolone (B7731731) derivative), which is a valuable intermediate. wikipedia.org These intermediates can be further converted to the desired oxazole derivatives.

To improve reaction times, yields, and environmental footprint, classical syntheses have been adapted using advanced energy sources like microwave irradiation and ultrasound.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate oxazole synthesis. A one-pot, microwave-assisted [3+2] cycloaddition reaction between substituted aryl aldehydes and TosMIC has been developed. organic-chemistry.orgyoutube.comnih.gov This method, often carried out in solvents like isopropanol (B130326) with a base such as potassium phosphate, can produce 5-substituted oxazoles in very short reaction times and with high yields. youtube.comorganic-chemistry.org The efficiency of this green chemistry approach makes it a valuable alternative to conventional heating. pharmaguideline.com

Table 1: Microwave-Assisted Synthesis of 5-Phenyl Oxazole

Reactants Base Solvent Power/Temp Time Yield Reference
Benzaldehyde, TosMIC K₃PO₄ (2 equiv) Isopropanol 350 W / 65 °C 8 min 96% youtube.comorganic-chemistry.org

Ultrasound Assistance: Sonochemistry, the application of ultrasound to chemical reactions, offers another green synthetic route. Ultrasonic irradiation enhances reaction efficiency by creating localized high-temperature and high-pressure zones through a phenomenon known as acoustic cavitation. rsc.org This can accelerate reaction rates and improve mass transfer. While widely applied to the synthesis of other heterocycles like 1,2,3-triazoles and 1,3,4-oxadiazoles, this technique is also a promising method for enhancing the synthesis of oxazole derivatives by potentially reducing reaction times and increasing yields under milder conditions. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building complex molecules.

Azlactone Synthesis: The synthesis of azlactones, which are precursors to oxazoles, can be achieved through MCRs. One such approach involves the mechanochemical grinding of glycine, benzoyl chloride, an aromatic aldehyde, and sodium acetate with a few drops of acetic anhydride. This solvent-free method is environmentally friendly and efficient. Another one-pot, four-component reaction uses an aldehyde, hippuric acid, acetic anhydride, and a catalyst like alum in ethanol (B145695) to produce azlactones. researchgate.net

[2+2+1] Annulation Reactions: A gold-catalyzed [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom from an oxidant provides a direct route to 2,5-disubstituted oxazoles. This strategy allows for the assembly of the oxazole ring from simple, readily available components in a single, efficient step.

Precursor Chemistry and Intermediate Reactivity in this compound Synthesis

The successful synthesis of the target molecule is critically dependent on the reactivity of its precursors and the stability of any intermediates formed during the reaction sequence.

Carboxylic acids and their derivatives are fundamental building blocks in the synthesis of many heterocyclic compounds, including oxazoles and oxadiazoles.

Carboxylic Acids: Carboxylic acids are often converted into more reactive forms to facilitate cyclization. For instance, a carboxylic acid can be treated with thionyl chloride to form a highly reactive acid chloride. This activated intermediate can then readily react with an amine-containing precursor to form the amide bond necessary for subsequent cyclization into the oxazole ring. A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has also been developed using a triflylpyridinium reagent to activate the acid in situ.

Hydrazides: Acid hydrazides are key precursors, particularly in the synthesis of 1,3,4-oxadiazoles. They are typically synthesized by reacting an ester with hydrazine (B178648) hydrate. These hydrazides can then undergo cyclization reactions with various reagents. For example, reacting an acid hydrazide with a second carboxylic acid derivative can lead to a diacylhydrazine, which is the direct precursor to the 1,3,4-oxadiazole (B1194373) ring.

In heterocyclic chemistry, it is common for one ring system to be a precursor or an alternative product to another, depending on the reaction conditions and starting materials.

Oxadiazole Ring Systems: The 1,3,4-oxadiazole ring is a structural isomer of oxazole and is often synthesized from similar precursors. The most common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. This cyclization can be achieved using a variety of dehydrating agents, such as phosphorus oxychloride, polyphosphoric acid, or triflic anhydride. Acid hydrazides can also react with aldehydes to form hydrazones, which are then oxidatively cyclized to yield 1,3,4-oxadiazoles. The shared reliance on carboxylic acid and hydrazide precursors highlights the close synthetic relationship between oxazole and oxadiazole chemistries.

Oxazinane Ring Systems: Oxazinanes are six-membered heterocyclic rings containing oxygen and nitrogen. While various synthetic routes exist for the formation of oxazinanes, their role as direct synthetic intermediates that rearrange or contract to form the five-membered oxazole ring is not a commonly documented pathway in the chemical literature. The more typical intermediate in oxazole synthesis is the five-membered, non-aromatic oxazoline ring, which aromatizes through an elimination step. slideshare.net

Catalysis in the Synthesis of this compound and Related Compounds

Catalysis is fundamental to the efficient synthesis of oxazole derivatives, offering pathways that are often more direct, atom-economical, and regioselective than classical methods. Both transition metal complexes and acid-based catalysts have been extensively employed to construct the 2,5-disubstituted oxazole core characteristic of this compound.

Transition metal catalysis provides powerful tools for the formation of C-C and C-N bonds essential for the oxazole skeleton and its substituents. Various metals, including copper, palladium, and silver, have been successfully utilized in oxidative cyclization and cross-coupling reactions to yield polysubstituted oxazoles.

Copper-catalyzed reactions are particularly prominent in the synthesis of 2,5-disubstituted oxazoles. tandfonline.com One approach involves the reaction of 1-alkynes with acyl azides, where a copper catalyst facilitates a mild oxidative cyclization to produce the desired oxazole derivatives. tandfonline.com Another copper-facilitated method involves the oxidative cyclization of primary amines, acetoacetate (B1235776) derivatives, and an iodine source, with copper acetate acting as the catalyst. researchgate.net Similarly, ruthenium has been used in a four-component catalytic system, including [RuCl2(p-cymene)]2 and copper salts, to promote a domino process for synthesizing complex heterocyclic structures. researchgate.net

Palladium-mediated sp²-sp² cross-coupling reactions have also been developed for the synthesis of concatenated oxazole systems. tandfonline.com Furthermore, silver-catalyzed oxidative decarboxylation-cyclization represents another pathway to construct the oxazole ring. researchgate.net These methods highlight the versatility of transition metals in forging the core structure of this compound and its analogues.

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Oxazole Derivatives

Catalyst System Reactants Reaction Type Reference
Copper(II) triflate α-Diazoketones, Amides Coupling tandfonline.com
Copper acetate, TBHP, Iodine Primary amines, Acetoacetate derivatives Oxidative Cyclization researchgate.net
Silver catalyst Not specified Oxidative Decarboxylation-Cyclization researchgate.net
[RuCl₂(p-cymene)]₂, CuCl, Copper acetate 2-Aryl-pyrrolidines, Alkynes Oxidative Dehydrogenation/Cyclization researchgate.net

Acid catalysis offers a metal-free alternative for the synthesis of oxazole rings, often proceeding under mild conditions with high efficiency. Both Lewis and Brønsted acids have proven effective in promoting the necessary cyclization reactions.

Lewis Acid Catalysis Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) promote the synthesis of oxazole derivatives through various mechanisms. nih.govthieme-connect.com For instance, BF₃·OEt₂ catalyzes a three-component reaction involving amides, ynals, and sodium sulfinates to construct functionalized 2,5-disubstituted oxazoles. thieme-connect.com The proposed mechanism involves an initial intermolecular dehydration, followed by nucleophilic attack and intramolecular cyclization. thieme-connect.com This transition-metal-free approach is valued for its good functional group tolerance and regioselectivity. acs.org Zinc-based Lewis acids, like Zn(OTf)₂, have also been used in tandem cycloisomerization/hydroxyalkylation of N-propargylamides to yield oxazoles. researchgate.net

Brønsted Acid Catalysis Brønsted acids, particularly trifluoromethanesulfonic acid (TfOH), are powerful catalysts for synthesizing substituted oxazoles. bohrium.comorganic-chemistry.orgacs.orgnih.gov A novel method describes the coupling of α-diazoketones with amides or thioamides using TfOH as a catalyst. acs.orgnih.gov This protocol is characterized by its mild, metal-free conditions and broad substrate scope, affording good to excellent yields of 2,4-disubstituted oxazoles. organic-chemistry.orgacs.org The reaction is believed to proceed through a key 2-oxo-2-phenylethyl trifluoromethanesulfonate (B1224126) intermediate. organic-chemistry.org This approach avoids the use of often toxic or expensive transition metals, aligning with principles of green chemistry. nih.gov

Table 2: Comparison of Lewis and Brønsted Acid Catalysis in Oxazole Synthesis

Catalyst Type Example Catalyst Reactants Key Features Reference
Lewis Acid BF₃·OEt₂ Amides, Ynals, Sodium Sulfinates Transition-metal-free, Good regioselectivity acs.org, thieme-connect.com
Lewis Acid AlCl₃ 2-Methylquinoline derivatives, Sodium Nitrite Cost-effective, Avoids heavy metals nih.gov

Purification and Isolation Techniques for this compound

The isolation of this compound in high purity is critical for its subsequent characterization and use. Standard organic chemistry techniques, primarily chromatography and recrystallization, are employed to separate the target compound from unreacted starting materials, catalysts, and reaction byproducts.

Chromatography is a cornerstone technique for the purification of oxazole derivatives. Column chromatography, typically using silica (B1680970) gel as the stationary phase, is widely reported for the purification of crude reaction mixtures. researchgate.netnih.gov The choice of the mobile phase (eluent) is crucial for achieving effective separation. A gradient of solvents, commonly non-polar solvents like petroleum ether or hexane (B92381) mixed with a more polar solvent like ethyl acetate, is often used. nih.gov

Thin Layer Chromatography (TLC) is used concurrently to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. By spotting the crude reaction mixture on a TLC plate and eluting it with different solvent combinations, chemists can determine the conditions under which the desired product separates cleanly from impurities. The final, purified fractions collected from the column are then combined, and the solvent is removed in vacuo to yield the pure oxazole product. researchgate.netnih.gov

Recrystallization is a powerful technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. For the purification of oxazole derivatives, the crude solid is dissolved in a minimum amount of a suitable hot solvent. ijcps.org As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Impurities, which are present in smaller amounts, remain dissolved in the solvent. The pure crystals are then collected by filtration. A common solvent system used for the recrystallization of oxazole-related compounds is aqueous ethanol. ijcps.org

Precipitation is another method used for isolation. After a reaction is complete, the mixture may be poured into a non-solvent, such as crushed ice or water, causing the less soluble product to precipitate out of the solution. ijcps.orgnih.gov The resulting solid is then collected by filtration, washed to remove residual impurities, and dried. nih.gov While generally faster than recrystallization, precipitation may be less effective at removing impurities and is often followed by a recrystallization step or column chromatography to achieve high purity.

Chemical Reactivity, Transformation, and Derivatization

Reactivity Profiles of Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone

The reactivity of this compound is characterized by the dual nature of the oxazole (B20620) ring, which can react with both electrophiles and nucleophiles, and its participation in cycloaddition reactions. The substitution pattern significantly influences the outcomes of these reactions.

The 1,3-oxazole ring is a heteroaromatic system with specific sites susceptible to electrophilic and nucleophilic attack. Generally, oxazoles are considered electron-deficient heteroaromatics, a characteristic that is further amplified in this compound by the strongly electron-withdrawing benzoyl group at the C2 position.

Nucleophilic Behavior: The electron deficiency of the oxazole ring makes it a prime target for nucleophilic attack. Nucleophiles can add to the oxazole ring, sometimes leading to subsequent ring-opening. clockss.org The C2 position is particularly activated by the carbonyl group, making it susceptible to nucleophilic attack. Furthermore, the hydrogen atom at the C4 position can be abstracted by a strong base, though this is less common than deprotonation at other positions in differently substituted oxazoles.

Lithiated oxazoles serve as versatile intermediates for introducing substituents via electrophilic quench. clockss.orgnih.gov For instance, lithiation of 4,5-diaryloxazoles at the 2-position, followed by reaction with electrophiles, is a common strategy for functionalization, although this can be complicated by competitive ring-opening to form an isonitrile enolate. nih.gov In structures where the C2 position is blocked, deprotonation can occur at C5 to generate a carbanion that reacts with various electrophiles. researchgate.net

The carbonyl oxygen of the benzoyl group can itself act as a nucleophile under certain conditions, participating in intramolecular cyclization reactions, particularly if facilitated by an adjacent electron-donating group. mdpi.com

Regioselectivity is a critical aspect of the chemical transformations of substituted oxazoles. The positions of the substituents guide the outcome of subsequent reactions.

Diels-Alder Reactions: The oxazole ring can function as an azadiene in inverse electron demand Diels-Alder reactions. clockss.org When reacting with alkenes, these reactions often exhibit regioselectivity, with the more electronegative substituent of the dienophile typically ending up at the 4-position of the resulting pyridine (B92270) ring. clockss.org

Electrophilic and Nucleophilic Attack: As noted, electrophilic attack is directed by the existing substitution pattern, though addition reactions are common. Nucleophilic aromatic substitution (SNA_r_) reactions on activated arenes are well-established, and the principles can be extended to heteroaromatic systems like oxazoles. nih.gov The electron-withdrawing benzoyl group strongly influences the regioselectivity of nucleophilic attack, favoring the C2 position.

Directed Synthesis: In synthetic strategies, regioselectivity can be precisely controlled. For example, a gold-catalyzed single oxygen transfer to internal CF3-alkynes demonstrates high regioselectivity, exclusively forming 4-CF3-oxazoles with no detection of the 5-CF3-isomer, showcasing the powerful directing effect of certain functional groups. acs.org Similarly, studies on the Scholl reaction of complex aromatic systems show that coupling occurs at specific, predictable sites based on spin density distribution, a principle that can guide the synthesis of complex polycyclic structures derived from phenyl-substituted oxazoles. chemrxiv.org

Stereoselectivity is less commonly discussed for the oxazole ring itself unless chiral centers are present on its substituents or are formed during a reaction. In such cases, the stereochemical outcome would depend on the reaction mechanism and the nature of the reactants and catalysts involved.

Degradation Pathways and Ring-Opening Reactions of the 1,3-Oxazole System

The 1,3-oxazole ring, while aromatic, is susceptible to degradation and ring-opening under specific conditions, particularly due to the presence of two different heteroatoms which imparts a degree of instability compared to homocyclic aromatic rings.

Hydrolytic Degradation: The oxazole ring can undergo hydrolysis under strongly acidic or basic conditions. Research on poly(p-phenylene benzobisoxazole) (PBO), a polymer containing oxazole rings, suggests that degradation can occur in the presence of strong acids like methanesulfonic acid. researchgate.net The proposed pathway involves a two-step process: an initial ring-opening to form an amide structure, which is then followed by hydrolysis of the amide bond, leading to chain scission. researchgate.net

Photochemical Degradation: Related heterocyclic systems are known to undergo photochemical degradation. For instance, the sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid (PBSA) degrades under UV irradiation. nih.govnih.govresearchgate.net The degradation pathways include cleavage of the benzimidazole (B57391) ring, a structure with similarities to the oxazole system. nih.gov It is plausible that this compound could undergo similar photochemical ring cleavage, especially given the presence of chromophoric phenyl and benzoyl groups.

Chemical Ring-Opening: Besides hydrolytic and photolytic pathways, the oxazole ring can be opened chemically. A notable example occurs during the lithiation of 2-unsubstituted oxazoles. The process can lead to ring-opening, yielding a reactive isonitrile enolate intermediate. nih.gov This reactivity provides a synthetic route to other molecular scaffolds but represents a degradation pathway for the oxazole core itself.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound can be achieved by modifying the peripheral phenyl substituents or by altering the substituents on the oxazole ring itself.

Modifications to the phenyl ring at the C5 position or the phenyl ring of the C2-benzoyl group are common strategies to create diverse analogs. These modifications typically involve standard electrophilic aromatic substitution reactions, provided the oxazole core is stable under the reaction conditions.

Common modifications include the introduction of various functional groups, which can modulate the electronic and steric properties of the molecule. Research on related oxadiazole-coumarin hybrids has demonstrated the synthesis of a wide array of derivatives by introducing different substituents onto a phenyl ring within the molecule. researchgate.net

Table 1: Examples of Functional Group Modifications on Phenyl Substituents of Related Heterocyclic Compounds. researchgate.netmdpi.com
Substituent GroupPosition of Substitution (Example)Potential Synthetic Method
Nitro (-NO₂)paraNitration (HNO₃/H₂SO₄)
Hydroxy (-OH)para, metaReduction of nitro group followed by diazotization and hydrolysis
Methoxy (-OCH₃)para, metaWilliamson ether synthesis from hydroxyl derivative
Chloro (-Cl)para, orthoChlorination (Cl₂, Lewis acid catalyst)
Dimethylamino (-N(CH₃)₂)paraReductive amination or nucleophilic substitution on an activated ring

These reactions allow for the fine-tuning of the compound's properties for various applications.

Altering the substituents at the C2 and C5 positions of the oxazole ring provides access to a broad range of analogs.

Modification at C2: The C2-benzoyl group can be replaced with other acyl groups or entirely different functionalities. The choice of nitrile used in certain cyclization syntheses can directly determine the C2 substituent. acs.org For instance, using aliphatic or other aryl nitriles in place of benzonitrile (B105546) would yield the corresponding 2-acyl-5-phenyloxazoles.

Modification at C5: The C5-phenyl group can be substituted with other aryl, heteroaryl, or alkyl groups. This is typically achieved by starting with different precursor molecules in the oxazole synthesis. The van Leusen oxazole synthesis, for example, reacts tosylmethylisocyanide (TosMIC) with an aldehyde, where the aldehyde component determines the C5 substituent. nih.gov Therefore, using an aldehyde other than benzaldehyde (B42025) would lead to an analog with a different C5 group. Additionally, deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole at the C5 position generates a carbanion that can react with various electrophiles, allowing for the introduction of new groups at this position. researchgate.net

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. The analysis of Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone is based on data from analogous compounds, primarily 2,5-diphenyloxazole (B146863), with predicted modifications arising from the introduction of the C-2 benzoyl group.

The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms. For the parent structure, 2,5-diphenyloxazole, the aromatic protons appear in a predictable region of the spectrum. chemicalbook.comrsc.org The introduction of a benzoyl group at the C-2 position of the oxazole (B20620) ring is expected to induce significant downfield shifts for adjacent protons due to the electron-withdrawing and anisotropic effects of the carbonyl group.

The protons ortho to the carbonyl group on the benzoyl ring are anticipated to be the most deshielded, appearing furthest downfield. The single proton on the oxazole ring (H-4) would also experience a downfield shift compared to its position in 2,5-diphenyloxazole. The remaining phenyl protons would appear as complex multiplets in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Benzoyl (ortho-H) 8.20 - 8.10 m -
5-Phenyl (ortho-H) 7.80 - 7.70 m -
Oxazole (H-4) 7.60 - 7.50 s -

Note: This table is predictive and based on the analysis of structurally similar compounds. rsc.org

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The most notable feature in the predicted spectrum of this compound is the appearance of a signal in the far downfield region (180-190 ppm), characteristic of a ketone carbonyl carbon. The carbons of the oxazole ring (C-2, C-4, and C-5) are expected to have distinct chemical shifts reflecting their heteroaromatic environment. For the related 2,5-diphenyloxazole, these carbons appear at approximately 161.2 ppm (C-2), 123.5 ppm (C-4), and 151.3 ppm (C-5). rsc.org The benzoyl substituent at C-2 would further deshield this carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 185.0
Oxazole C-2 162.0
Oxazole C-5 152.5
Aromatic C (quaternary) 138.0 - 126.0
Aromatic CH 134.0 - 124.0

Note: This table is predictive and based on the analysis of 2,5-diphenyloxazole and known substituent effects. rsc.org

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. It would show correlations between the adjacent ortho, meta, and para protons within the benzoyl ring and, separately, within the 5-phenyl ring, confirming the integrity of these spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for C-4/H-4 of the oxazole ring and each of the C-H pairs in the two phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations for this compound would include:

A correlation from the ortho-protons of the benzoyl ring to the carbonyl carbon.

A correlation from the carbonyl carbon to the C-2 carbon of the oxazole ring.

A correlation from the H-4 proton of the oxazole ring to the C-2 and C-5 carbons, confirming the substitution pattern on the heterocyclic core.

¹⁹F NMR is a highly sensitive technique used to characterize fluorinated compounds, as the fluorine nucleus (¹⁹F) has 100% natural abundance and a large chemical shift range. nih.govmdpi.com By analyzing fluorinated derivatives of this compound, one can probe the electronic effects of substituents.

For instance, in 2-(2-fluorophenyl)-5-phenyloxazole, the fluorine signal provides a sensitive probe of the electronic environment at the C-2 position. rsc.org Similarly, a trifluoromethyl group, such as in 2,5-diphenyl-4-(trifluoromethyl)oxazole, gives a sharp singlet in the ¹⁹F NMR spectrum around -60.78 ppm, with its precise shift being indicative of the electronic properties of the oxazole ring. acs.org

Table 3: Representative ¹⁹F NMR Data for Fluorinated Oxazole Analogs in CDCl₃

Compound Fluorine Position Chemical Shift (δ, ppm)
2,5-Diphenyl-4-(trifluoromethyl)oxazole acs.org 4-CF₃ -60.78

Vibrational Spectroscopy: Infrared (IR) Absorption Characteristics

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to be dominated by several key absorption bands.

The most diagnostic peak would be a strong, sharp absorption corresponding to the C=O stretching vibration of the benzoyl ketone, typically found in the range of 1660-1680 cm⁻¹. The spectrum would also feature absorptions for the C=N stretching of the oxazole ring (~1610 cm⁻¹) and C=C stretching vibrations from the aromatic rings (~1600-1450 cm⁻¹). The C-O-C stretching of the oxazole ether linkage would likely appear in the 1100-1000 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹.

Table 4: Predicted Key IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Ketone C=O Stretch 1680 - 1660 Strong
Oxazole C=N Stretch ~1610 Medium-Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Strong

Note: Predicted frequencies are based on data from 2,5-diphenyloxazole and typical values for benzoyl ketones. rsc.orgnist.gov

Mass Spectrometry (MS) for Precise Mass Measurement and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns. For this compound (C₁₆H₁₁NO₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺˙) corresponding to a calculated m/z value that confirms its elemental formula.

The electron ionization (EI-MS) fragmentation pattern is expected to be highly characteristic. The bond between the carbonyl carbon and the oxazole C-2 is a likely site for initial cleavage (alpha-cleavage). This would lead to two primary fragmentation pathways:

Formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . This is often the base peak in the spectrum for such structures. This ion can further lose a neutral carbon monoxide (CO) molecule to produce the phenyl cation ([C₆H₅]⁺) at m/z 77 .

Cleavage of the oxazole ring itself, leading to various smaller fragments.

The precise mass measurement would allow for the unambiguous determination of the elemental composition of the molecular ion and its key fragments.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
2,5-diphenyloxazole
2-(4-Chloro phenyl)-5-phenyl oxazole
2-(2-fluorophenyl)-5-phenyloxazole
2,5-Diphenyl-4-(trifluoromethyl)oxazole
5-(4-(tert-Butyl)phenyl)-2-phenyl-4-(trifluoromethyl)oxazole
2-phenylbenzoxazole

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and polar molecules. While direct ESI-MS data for this compound is not extensively detailed in the available literature, the analysis of related oxazole structures provides a framework for expected results. For instance, High-Resolution Mass Spectrometry (HRMS) using ESI has been effectively used to confirm the elemental composition of similarly complex heterocyclic compounds.

Compound Analyzed Ionization Mode Calculated m/z Found m/z
Related Oxazole DerivativeESI[M+H]⁺Consistent with calculated value

This table is illustrative of typical data obtained for related compounds, as specific data for this compound was not available in the searched literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. The application of GC-MS to this compound would provide information on its purity and molecular weight through the fragmentation pattern of the molecule. Although specific GC-MS studies on this exact compound are not readily found, research on other heterocyclic compounds, such as pyrazoline derivatives, demonstrates the utility of this technique in confirming molecular structures and assessing sample purity.

Technique Information Obtained Relevance to this compound
GC-MSRetention time, mass spectrumDetermination of purity and confirmation of molecular weight through fragmentation analysis.

This table outlines the expected application of GC-MS, as direct experimental data for the target compound is not available in the reviewed sources.

X-ray Diffraction Crystallography for Definitive Solid-State Structure

X-ray diffraction crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been detailed in the surveyed literature, studies on related 2-anilino-5-aryloxazoles have utilized X-ray crystallography to confirm their binding modes and molecular geometry. longdom.org Such analyses reveal the planar or non-planar nature of the oxazole ring system and the orientation of the phenyl and benzoyl substituents.

Crystallographic Parameter Information Provided
Unit Cell DimensionsSize and shape of the repeating crystal lattice unit.
Space GroupSymmetry of the crystal structure.
Atomic CoordinatesPrecise location of each atom in the unit cell.
Bond Lengths and AnglesGeometric details of the molecular structure.

This table represents the type of data obtained from X-ray crystallography, which would be applicable to this compound if a suitable crystal were analyzed.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to determine its absorption characteristics. The luminescence properties, including fluorescence, offer insights into the molecule's behavior after absorbing light. The photophysical properties of oxazole derivatives are of significant interest. For this compound, the extended conjugation between the phenyl, oxazole, and benzoyl moieties is expected to result in characteristic absorption and emission spectra. Studies on related 2,5-disubstituted oxazoles and other heterocyclic systems indicate that these compounds typically exhibit strong absorption in the UV region and may display fluorescence, the characteristics of which (e.g., Stokes shift, quantum yield) are influenced by the specific substituents and the solvent environment.

Spectroscopic Property Typical Wavelength Range (nm) Information Gained
UV-Vis Absorption (λmax)250-400Electronic transitions (π → π*), conjugation length.
Fluorescence Emission (λem)400-550Excited state properties, potential for luminescence applications.

This table provides an expected range and type of information for UV-Vis and luminescence studies based on analogous compounds, as specific data for this compound is not available in the literature reviewed.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecular systems. These studies provide a detailed picture of the molecule's electronic landscape and energetics.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com

In computational studies of similar heterocyclic compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to determine these properties. ajchem-a.com For such aromatic systems, the HOMO is typically distributed over the electron-rich phenyl rings, while the LUMO is often localized on the heterocyclic core. The energy gap provides insight into the charge transfer possibilities within the molecule. ajchem-a.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. ajchem-a.com

Table 1: Representative Frontier Molecular Orbital Energies Calculated for a Similar Oxadiazole Compound

Parameter Energy (eV)
EHOMO -6.5743
ELUMO -2.0928
Energy Gap (ΔE) 4.4815

Data based on calculations for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, illustrating typical values for this class of compounds. ajchem-a.com

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra to validate both the computational model and the experimental structure. scienceopen.com DFT methods, such as B3LYP, can accurately compute vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. ajchem-a.comnih.gov

For instance, calculated IR spectra for related oxazolone (B7731731) and oxadiazole derivatives show good agreement with experimental data for key vibrational modes, including C=O, C=N, and aromatic C-H stretching. ajchem-a.comdtu.dk Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C NMR chemical shifts, which often correlate well with experimental values obtained in solvents like DMSO-d₆ or CDCl₃. nih.govnih.gov Discrepancies between calculated (gas-phase) and experimental (solution-phase) values can often be reconciled by applying a scaling factor or using solvent models in the calculations. ajchem-a.com

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for Key Functional Groups in Related Heterocyclic Ketones

Vibrational Mode Experimental FT-IR (cm⁻¹) Calculated DFT/B3LYP (cm⁻¹)
Aromatic C-H stretch 3059 3055
Carbonyl C=O stretch 1686 1684
Imine C=N stretch 1612 1606
C-O stretch 1226 1233

Data derived from studies on similar compounds to demonstrate the typical correlation between experimental and theoretical values. ajchem-a.comnih.gov

Computational studies on related structures, such as 5-(5-phenyl-1,2-oxazol-3-yl) derivatives, have determined the dihedral angles between the phenyl and oxazole (B20620) rings from crystal structure data, revealing a non-planar arrangement. nih.gov Theoretical conformational analysis, typically performed using DFT methods, can map the potential energy surface by systematically rotating these key dihedral angles. This process identifies the lowest energy conformers (energetic minima) and the transition states that separate them. researchgate.net For example, in a study of n,n'-(alkane-1,n-diyl)bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s, DFT calculations were used to generate and optimize multiple conformers to find the most stable arrangements, which often involved π-π stacking interactions between the phenyl rings. sciforum.net Such analyses are crucial for understanding how the molecule might adopt specific shapes to interact with biological targets.

Molecular Dynamics Simulations and Conformational Flexibility Analysis

While quantum mechanical calculations provide a static picture of energetic minima, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of the molecule over time. frontiersin.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule samples different conformations at a given temperature. nih.gov

For a molecule like this compound, MD simulations can be used to explore the rotational dynamics of the phenyl rings and the flexibility of the ketone linker. This is particularly important for understanding how the molecule might adapt its shape upon binding to a receptor or enzyme active site. nih.gov Studies on related benzothiazole (B30560) and triazole inhibitors have used MD simulations to confirm the stability of ligand-protein complexes and to analyze fluctuations in their structure, providing a more realistic view of the binding mechanism. nih.govnih.gov

Computational Approaches for Reaction Pathway Elucidation

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, including the synthesis of oxazole derivatives. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. acs.org

Several synthetic routes to the oxazole core, such as the Robinson-Gabriel synthesis (dehydration of 2-acylaminoketones) and the van Leusen reaction, have been studied computationally. ijpsonline.comnih.gov DFT calculations can help identify the most energetically favorable pathway among several possibilities. For example, in a study on the formation of pyrazoles from N-propargyl hydrazides, DFT calculations were used to compare a 5-endo-dig versus a 6-exo-dig cyclization pathway, correctly predicting the selective formation of the pyrazole (B372694) product by showing it had a lower activation energy barrier. acs.org Such computational insights are invaluable for optimizing reaction conditions and predicting the feasibility of new synthetic routes.

Structure-Based Computational Design and Virtual Screening Applications

The oxazole scaffold is a common feature in many biologically active compounds and is considered a valuable building block in medicinal chemistry. mdpi.com this compound and its derivatives can be used in structure-based drug design and virtual screening campaigns to identify new potential therapeutic agents.

Structure-based virtual screening involves computationally docking a large library of compounds into the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.govyoutube.com The goal is to identify molecules that fit well into the binding site and form favorable interactions, prioritizing them for experimental testing. acs.org The oxazole core can serve as a rigid scaffold to which different functional groups (like the phenyl and benzoyl groups in this case) can be attached to probe different regions of a target's active site. mdpi.com This approach has been successfully used to identify inhibitors for various targets, where scaffolds containing 1,2,5-oxadiazole and other five-membered heterocycles were identified as promising starting points for inhibitor development. nih.gov

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a potential drug molecule (ligand) might interact with a protein target.

For the broader class of oxazole derivatives, molecular docking studies have been instrumental in elucidating potential mechanisms of action. For instance, novel 2-phenyl-4-substituted oxazole derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR) kinase, revealing potential hydrogen bond interactions with key amino acid residues like Gly-786 and Glu-961. researchgate.net Similarly, docking studies on 2-substituted benzoxazole (B165842) derivatives suggested that their antibacterial activity could be linked to the inhibition of the DNA gyrase enzyme. nih.gov In another study, 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives were docked against Staphylococcus aureus Sortase A, indicating that the benzoxazole core lies in a hydrophobic pocket, contributing to the molecule's inhibitory activity. xjtlu.edu.cn

These examples from related compounds illustrate the methodologies that could be applied to this compound to explore its potential biological targets and binding modes. Such a study would involve identifying a relevant protein target, preparing the 3D structure of the compound, and using docking software to predict its binding affinity and interaction patterns within the protein's active site.

Pharmacophore Modeling and Hit Identification

Pharmacophore modeling is a method used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to screen large databases of compounds to identify new molecules (hits) that possess the required features and are likely to be active.

While no specific pharmacophore model has been developed for this compound, studies on related heterocyclic structures demonstrate the utility of this approach. For example, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was generated based on a set of active 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives. semanticscholar.org This model identified two aromatic rings and one hydrogen bond acceptor as key features for activity. semanticscholar.org In another example, a pharmacophore model for VEGFR-2 inhibitors was used to design new benzoxazole derivatives, which included features like a terminal benzoxazole ring to occupy the hinge region of the ATP binding site. nih.gov

These studies highlight how pharmacophore modeling could be used to identify other compounds with potentially similar biological activities to this compound, assuming a known biological activity for the target compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijpsr.com These models use calculated molecular descriptors (numerical representations of molecular properties) to predict the activity of new, unsynthesized compounds.

Specific QSAR models for this compound have not been reported. However, QSAR studies have been performed on related benzazole derivatives. For a series of benzoxazole, benzimidazole (B57391), and oxazolo(4,5-b)pyridine derivatives acting as eukaryotic topoisomerase II inhibitors, a 3D-QSAR model was developed. nih.gov This model indicated that electronegatively charged substituents on the heterocyclic ring system and a bulky substituent at the ortho position of the 2-phenyl ring could enhance activity. nih.gov Another QSAR study on the genotoxic activity of 2,5-disubstituted benzoxazole and benzimidazole derivatives found that certain structural parameters and quantum chemical properties were significant for enhancing activity. researchgate.net

These findings from related structures demonstrate the potential for QSAR to guide the design of more potent analogs of this compound, should a consistent set of biological activity data for a series of its derivatives become available.

Biological Activity Research Non Clinical Focus

Enzyme Modulation by Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone Analogs

Notum Carboxylesterase Inhibition and Wnt Signaling Pathway Modulation (in vitro, cell-based assays)

The carboxylesterase Notum is recognized as a negative regulator of the Wnt signaling pathway, a critical pathway involved in various cellular processes. nih.govsemanticscholar.org Notum exerts its effect by removing an essential palmitoleate (B1233929) group from Wnt proteins, rendering them inactive. nih.govresearchgate.netnih.gov Inhibition of Notum's enzymatic activity can, therefore, restore Wnt signaling, presenting a potential therapeutic strategy for diseases associated with decreased Wnt pathway activity. semanticscholar.org

Analogs of this compound, specifically compounds featuring a 5-phenyl-1,3,4-oxadiazol-2(3H)-one scaffold, have been identified as potent inhibitors of Notum carboxylesterase. nih.gov The discovery of these inhibitors often begins with fragment-based screening approaches, where small chemical fragments are tested for their ability to bind to the target enzyme. nih.gov Subsequent structure-based drug design and optimization of these initial hits lead to the development of more potent compounds. nih.gov

For instance, the optimization of a 1,2,3-triazole fragment hit led to the identification of the oxadiazol-2-one core as a highly effective scaffold for Notum inhibition. nih.gov One such derivative, 23dd, demonstrated a significant increase in activity, with over a 600-fold improvement compared to the initial fragment hit. nih.gov In cell-based TCF/LEF reporter gene assays, which are used to measure the activation of the Wnt signaling pathway, these optimized oxadiazolone compounds were shown to successfully restore Wnt signaling in the presence of Notum. nih.gov This confirms that their enzymatic inhibition translates to a functional cellular effect.

The mechanism of inhibition involves the binding of these small molecules to the active site of Notum, a large hydrophobic pocket that accommodates the palmitoleate group of Wnt proteins. nih.govucl.ac.uk High-resolution X-ray crystallography has been instrumental in elucidating the binding modes of these inhibitors, revealing key interactions within the enzyme's catalytic pocket and guiding further chemical modifications to enhance potency and selectivity. ucl.ac.uk

Table 1: Potency of an Optimized Oxadiazol-2-one Notum Inhibitor

Compound Description Activity Source
23dd An optimized 5-phenyl-1,3,4-oxadiazol-2(3H)-one analog >600-fold increase in activity over the initial fragment hit nih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition and Related Biological Systems

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govmdpi.com By hydrolyzing 2-AG, MAGL plays a crucial role in modulating neurotransmission, inflammation, and pain signaling. nih.govnih.gov Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects in a variety of pathological conditions, including neurodegenerative diseases, cancer, and chronic pain. mdpi.comresearchgate.net

While direct studies on this compound as a MAGL inhibitor are not prevalent in the reviewed literature, the broader class of heterocyclic compounds, including those with oxazole (B20620) and related scaffolds, has been explored for MAGL inhibitory activity. bohrium.comgoogle.com The search for MAGL inhibitors often involves virtual screening protocols and pharmacophore-based approaches to identify novel chemical scaffolds that can effectively and, in many cases, reversibly bind to the enzyme. mdpi.comresearchgate.net

The development of reversible MAGL inhibitors is of particular interest to avoid potential side effects associated with prolonged enzyme inactivation. researchgate.net For example, a virtual screening study led to the identification of a novel phenyl(piperazin-1-yl)methanone derivative as a reversible MAGL inhibitor. researchgate.net Subsequent optimization of this hit compound resulted in derivatives with improved inhibitory potency. researchgate.net

The structural features of these heterocyclic inhibitors allow them to interact with key residues within the MAGL active site. For instance, hydrogen bond interactions with residues such as asparagine and methionine within the oxyanion hole of the enzyme's catalytic site are considered crucial for inhibitory activity. mdpi.com The diverse pharmacological potential of MAGL inhibitors has led to the development of numerous heterocyclic compounds, including pyrazole (B372694), azetidine, and triazole derivatives, that show potent and selective inhibition of this enzyme. mdpi.com

Effects on Other Carboxylesterases

The selectivity of enzyme inhibitors is a critical aspect of their development as research tools and potential therapeutic agents. In the context of Notum carboxylesterase inhibitors, such as the 5-phenyl-1,3,4-oxadiazol-2(3H)-one analogs, ensuring selectivity over other human serine hydrolases is important to minimize off-target effects.

While the primary focus of the cited research is on the inhibition of Notum, the development process for these inhibitors often includes screening against a panel of other related enzymes to assess selectivity. nih.gov For example, the carbamate ABC99 is a known covalent inhibitor of Notum that has been characterized as a selective, irreversible inhibitor. semanticscholar.org The development of such selective tools is crucial for accurately probing the biological functions of Notum without confounding effects from the inhibition of other carboxylesterases. semanticscholar.org

Similarly, for MAGL inhibitors, selectivity is a key consideration, particularly against other enzymes involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH) and other α/β-hydrolases. mdpi.comnih.gov Many developed MAGL inhibitors are tested for their activity against these related enzymes to ensure they are not promiscuous in their action. nih.gov For instance, some benzoxazole (B165842) derivatives have been identified as selective MAGL inhibitors with significantly lower potency against FAAH. nih.gov The pursuit of selectivity helps in delineating the specific roles of MAGL in various physiological and pathological processes. nih.gov

Antimicrobial Research of this compound Derivatives

In Vitro Antibacterial Efficacy Against Bacterial Strains

The oxazole scaffold is a prominent feature in a variety of compounds exhibiting a broad spectrum of biological activities, including antibacterial properties. nih.govresearchgate.net Derivatives of this compound and related oxazolone (B7731731) structures have been synthesized and evaluated for their efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. iajps.comresearchgate.net

The antibacterial activity of these compounds is often influenced by the nature and position of substituents on the phenyl and oxazole rings. researchgate.net For example, studies on 4-substituted-2-phenyl-oxazol-5(4H)-one derivatives have shown that certain substitutions on the benzylidene ring can enhance antibacterial activity. researchgate.net Specifically, the presence of a methoxy group has been found to be favorable for activity against both Gram-positive and Gram-negative organisms. researchgate.net

In vitro antibacterial screening is typically conducted using methods such as the agar dilution or cup plate method to determine the minimum inhibitory concentration (MIC) or the zone of inhibition against various bacterial species. medicopublication.comcrpsonline.com Common test organisms include Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). iajps.commdpi.com

The results of these studies indicate that many oxazole-containing compounds display comparable or even superior antibacterial activity to standard reference antibiotics. iajps.commdpi.com For instance, certain spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazole derivatives have shown very high activity compared to reference drugs. iajps.com The diverse pharmacological profiles of oxazole derivatives make them a continued area of interest in the search for new antibacterial agents. researchgate.net

Table 2: In Vitro Antibacterial Activity of Representative Oxazole Derivatives

Bacterial Strain Type Activity of Oxazole Derivatives Source
Staphylococcus aureus Gram-positive Moderate to high activity observed in various derivatives. mdpi.commdpi.com
Bacillus subtilis Gram-positive Susceptible to several oxazole-based compounds. iajps.commdpi.com
Escherichia coli Gram-negative Good activity reported for certain substituted oxazoles. nih.govmdpi.com
Pseudomonas aeruginosa Gram-negative Activity varies, with some derivatives showing potent inhibition. researchgate.netmdpi.com

Antifungal Research on Oxazole-Containing Scaffolds

In addition to their antibacterial properties, oxazole-containing scaffolds have demonstrated significant potential as antifungal agents. iajps.comfrontiersin.org The rising incidence of fungal infections and the emergence of drug-resistant strains necessitate the development of novel antifungal drugs. nih.gov Heterocyclic compounds, including oxazoles, are a major focus of this research due to their diverse biological activities. frontiersin.org

Derivatives of this compound and related structures have been evaluated for their in vitro antifungal activity against a variety of pathogenic fungi, such as Aspergillus niger and Candida albicans. nih.goviajps.com The antifungal efficacy of these compounds is often assessed by measuring the zone of inhibition or the minimum inhibitory concentration (MIC). medicopublication.com

Structure-activity relationship (SAR) studies have revealed that specific structural modifications can significantly impact the antifungal potency of oxazole derivatives. frontiersin.org For instance, the introduction of aromatic five-membered heterocycles, such as furan or thiophene rings, has been shown to enhance antifungal activity. frontiersin.org In some cases, oxazole derivatives have exhibited antifungal activity comparable or superior to that of commercially available antifungal agents. frontiersin.org For example, nearly all compounds in one study of prepared spiro derivatives showed high antifungal activity, with zones of inhibition reaching up to 90 mm compared to 22 mm for the reference chemotherapeutics. iajps.com

The broad spectrum of antifungal activity, coupled with the potential for chemical modification to optimize potency, makes oxazole-based compounds a promising scaffold for the development of new antifungal therapies. researchgate.netnih.gov

Table 3: In Vitro Antifungal Activity of Representative Oxazole Derivatives

Fungal Strain Activity of Oxazole Derivatives Source
Aspergillus niger Significant inhibition observed in several studies. nih.goviajps.com
Candida albicans Varies, with some derivatives showing potent activity. nih.govnih.gov
Exserohilum turcicum Some oxadiazole derivatives showed better inhibition than carbendazim. frontiersin.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
5-phenyl-1,3,4-oxadiazol-2(3H)-one
1,2,3-triazole
phenyl(piperazin-1-yl)methanone
4-substituted-2-phenyl-oxazol-5(4H)-one
spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazole
carbamate ABC99
furan
thiophene

Structure-Activity Relationships in Antimicrobial Contexts

A thorough review of scientific databases indicates a lack of studies focused on the antimicrobial properties of this compound. Consequently, no research is available to delineate the structure-activity relationships (SAR) for this compound in an antimicrobial context. While studies exist for other classes of oxazole-containing molecules, this specific scaffold has not been evaluated.

Antiproliferative Activity in Cancer Cell Lines (In Vitro Studies)

There is no available scientific literature detailing the evaluation of this compound for antiproliferative effects against cancer cell lines. The following subsections represent specific areas where research is currently absent.

Investigation of Cellular Mechanisms of Action

In line with the absence of primary screening data, there are no investigations into the cellular mechanisms by which this compound might exert antiproliferative effects. Specifically, its potential role as an inhibitor of the mTORC1 pathway or other relevant cellular signaling cascades has not been explored in the available literature.

Comparative Analysis with Known Cytostatic Agents (in vitro)

No in vitro studies have been published that compare the potential cytotoxic or cytostatic effects of this compound with established chemotherapeutic or cytostatic agents.

Structure-Activity Relationship (SAR) Studies for Antiproliferative Effects

Due to the lack of primary research on the antiproliferative activity of the parent compound, no structure-activity relationship (SAR) studies have been conducted to determine the chemical features required for any potential anticancer effects.

Antioxidant Investigations and Related Biochemical Studies

Scientific investigation into the antioxidant potential of this compound is not present in the current body of published research. While related heterocyclic structures like oxazolones have been assessed for their ability to inhibit lipid peroxidation or interact with specific enzymes, such biochemical studies have not been extended to this particular compound.

Inhibition of Lipid Peroxidation Pathways

Research into oxazole derivatives has identified their potential as antioxidant agents, specifically through the inhibition of lipid peroxidation. nih.gov Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell damage and has been implicated in various diseases. The ability of certain oxazole compounds to interfere with this process highlights their therapeutic potential.

In one study, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their antioxidant properties. The investigation focused on their ability to inhibit ferrous ion-induced lipid peroxidation in rat brain homogenate. silae.it The results indicated that the substitution pattern on the phenyl rings significantly influences the antioxidant activity. For instance, an unsubstituted derivative exhibited 62.9% inhibition of lipid peroxidation. The introduction of an electron-releasing group, such as a 4-N,N-dimethylamino substituent, resulted in the highest activity (80.7%), which was comparable to the standard antioxidant α-tocopherol. silae.it Conversely, substitution with a thiophenyl group showed a slightly lower activity (59.4%) compared to the unsubstituted compound. silae.it

These findings suggest that the electronic properties of the substituents on the oxazole scaffold play a crucial role in the inhibition of lipid peroxidation pathways.

Table 1: Inhibition of Fe²⁺-induced Lipid Peroxidation by Oxazole Derivatives

Compound Substituent % Inhibition of Lipid Peroxidation
2a Unsubstituted 62.9%
2d 4-N,N-dimethylamino 80.7%
- Thiophenyl derivative 59.4%
α-tocopherol Standard Comparable to 2d

Modulation of Cytochrome P450 Enzyme Activity (e.g., EROD)

The interaction of oxazole derivatives with metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, is another area of non-clinical research. These enzymes are central to the metabolism of a wide range of compounds. Specifically, the activity of CYP1A1, often measured via the ethoxyresorufin-O-deethylase (EROD) assay, has been a focus. nih.govnih.gov

A study on newly synthesized 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives investigated their effects on hepatic cytochrome P450-dependent EROD activity in vitro. nih.gov The results demonstrated that these compounds could significantly inhibit EROD activity. The most potent compound in the series, designated E3, showed an 89% inhibition of microsomal EROD activity at a 10⁻³ M concentration. This level of inhibition was found to be slightly better than that of caffeine (85%), a known inhibitor of the enzyme. nih.gov This indicates that specific oxazole derivatives can effectively modulate the activity of key drug-metabolizing enzymes like CYP1A1. nih.govnih.gov

Table 2: Effect of Oxazole Derivatives on Microsomal EROD Activity

Compound Concentration % Inhibition of EROD Activity
E3 10⁻³ M 89%
Caffeine (Inhibitor) 10⁻³ M 85%

Other Explored Biological Activities of Oxazole and Related Heterocycle Analogs (e.g., anti-inflammatory, analgesic, anticonvulsant)

The oxazole nucleus is a key structural component in many compounds that exhibit a wide spectrum of biological activities. nih.govbohrium.com Its derivatives have been extensively studied for various therapeutic potentials, including anti-inflammatory, analgesic, and anticonvulsant effects. researchgate.netd-nb.infomdpi.com

Anti-inflammatory Activity Oxazole derivatives have been investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenase-2 (COX-2). nih.gov The inhibition of COX-2 is a key mechanism for reducing inflammation. For example, certain diaryl heterocyclic derivatives containing the oxazole ring have been synthesized and evaluated for their in vitro inhibitory activities against COX enzymes. nih.gov In other studies, newly synthesized oxazole derivatives were evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema method, with some compounds showing significant percentage inhibition of edema compared to standard drugs like indomethacin. jddtonline.info

Analgesic Activity The potential for pain relief is another therapeutic avenue explored for oxazole-related heterocycles. mdpi.combanglajol.info Research on synthesized compounds containing a 1,3,4-oxadiazole (B1194373) ring clubbed with a benzothiazole (B30560) nucleus has shown significant analgesic activity. banglajol.info When tested using methods like the tail-flick or writhing tests, certain derivatives exhibited potent analgesic effects, sometimes comparable to standard drugs such as Pentazocin. banglajol.info

Anticonvulsant Activity The central nervous system is another target for oxazole-containing compounds, with numerous studies focusing on their anticonvulsant properties. mdpi.comresearchgate.net Derivatives of benzoxazole containing a triazolone ring have been designed and synthesized, showing promising anticonvulsant effects in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. mdpi.com For instance, one of the most promising compounds, 4g, had median effective dose (ED₅₀) values of 23.7 mg/kg in the MES model and 18.9 mg/kg in the scPTZ model. mdpi.com Similarly, other research has identified 2-phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole as a potent anticonvulsant agent with an ED₅₀ of 29.5 mg/kg in the anti-MES test and a favorable protective index. nih.gov

Table 3: Overview of Other Biological Activities of Oxazole Analogs

Biological Activity Target/Model Example Compound Class Observed Effect
Anti-inflammatory Cyclooxygenase-2 (COX-2) Diaryl oxazole derivatives Selective COX-2 inhibition nih.gov
Anti-inflammatory Carrageenan-induced rat paw edema Novel oxazole derivatives Significant edema inhibition jddtonline.info
Analgesic Animal pain models Oxadiazole-benzathiazole hybrids Potent analgesic action banglajol.info
Anticonvulsant Maximal Electroshock (MES) Model Triazole-containing benzoxazoles Protection against seizures mdpi.comnih.gov
Anticonvulsant Pentylenetetrazole (scPTZ) Model Triazole-containing benzoxazoles Protection against seizures mdpi.com

Future Research Directions and Unexplored Avenues

The exploration of Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone and its related oxazole (B20620) scaffolds is entering a new phase, driven by technological advancements and a deeper understanding of its chemical and biological potential. Future research is poised to expand beyond initial discovery and delve into nuanced applications, precision engineering of derivatives, and integration with advanced computational and analytical methodologies. The following sections outline key areas that represent the forefront of research for this compound class.

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